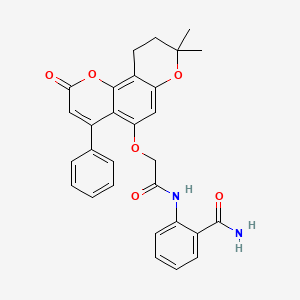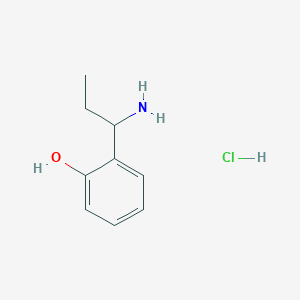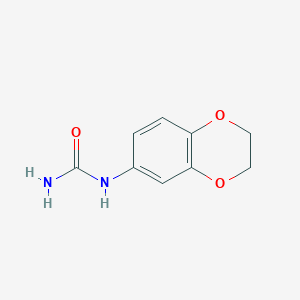
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Compounds containing 1,3,4-thiadiazole cores, such as N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are synthesized through various chemical reactions and processes. Research has shown that these compounds can be synthesized through carbodiimide condensation catalysis, offering a convenient and fast method for preparing novel derivatives with potential biological activities (Yu et al., 2014). Additionally, the synthesis of these compounds involves the use of protecting groups and specific reactions that allow for structural modifications and the introduction of functional groups, demonstrating the versatility of these compounds in synthetic organic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Molecular Structure and Interaction Studies
The molecular structure and interactions of compounds like this compound have been explored using various spectroscopic techniques and theoretical calculations. Studies have reported the crystal and molecular structure of related 1,3,4-thiadiazole compounds, characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. These studies provide insights into the structural geometry, electronic properties, and potential for hydrogen bonding and conjugative interactions, which are crucial for designing new chemical entities with specific applications (Kerru et al., 2019).
Pharmacological Applications
Several studies have investigated the pharmacological potentials of 1,3,4-thiadiazole derivatives, including anticonvulsant, antimicrobial, and anti-inflammatory activities. For instance, novel 4-thiazolidinone derivatives, which share a structural similarity with this compound, have been evaluated as anticonvulsant agents, showing considerable activity in preclinical models. These findings indicate the potential of such compounds in the development of new therapeutic agents (Faizi et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLFGRKZFLJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)

![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)


![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)

